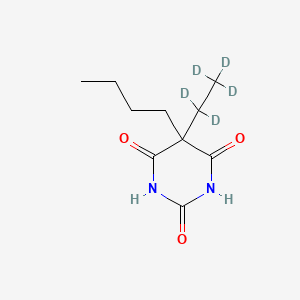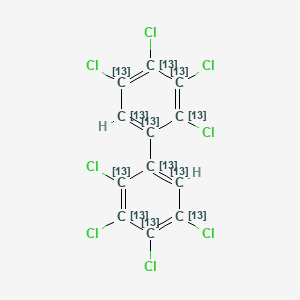
N-Hydroxy Guanfacine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy Guanfacine is a derivative of Guanfacine, a selective alpha-2A adrenergic receptor agonist. Guanfacine is primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and hypertension. This compound, like its parent compound, is of interest due to its potential pharmacological effects and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Guanfacine typically involves the hydroxylation of Guanfacine. One common method starts with Guanfacine hydrochloride, which is dissolved in a suitable solvent such as methanol. The hydroxylation reaction is then carried out using a hydroxylating agent like hydrogen peroxide or a peracid under controlled conditions. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the selective formation of the N-hydroxy derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy Guanfacine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced back to Guanfacine under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Regeneration of Guanfacine.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-Hydroxy Guanfacine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying hydroxylation reactions.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and hypertension.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
N-Hydroxy Guanfacine exerts its effects primarily through the activation of alpha-2A adrenergic receptors. This activation leads to a reduction in sympathetic nerve impulses, resulting in decreased vasomotor tone and heart rate. The compound also influences neurotransmitter release and receptor sensitivity, contributing to its therapeutic effects in conditions like ADHD and hypertension.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanfacine: The parent compound, used for ADHD and hypertension.
Clonidine: Another alpha-2 adrenergic receptor agonist with similar therapeutic uses.
Methyldopa: An alpha-2 adrenergic receptor agonist used primarily for hypertension.
Uniqueness
N-Hydroxy Guanfacine is unique due to the presence of the hydroxyl group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its therapeutic effects or reduce side effects compared to its parent compound and other similar drugs.
Propriétés
Formule moléculaire |
C9H9Cl2N3O2 |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenyl)-N-[(Z)-(hydroxyhydrazinylidene)methyl]acetamide |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-7-2-1-3-8(11)6(7)4-9(15)12-5-13-14-16/h1-3,5,14,16H,4H2,(H,12,13,15) |
Clé InChI |
VQRVNLJQBDMQHF-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)CC(=O)N/C=N\NO)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CC(=O)NC=NNO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)





![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)
